

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxysilatrane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxysilatrane*

Cat. No.: *B1217619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysilatrane, a member of the silatrane family of compounds, is characterized by a unique transannular dative bond between the silicon and nitrogen atoms, resulting in a hypervalent silicon center. This structural feature imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **ethoxysilatrane**, along with detailed experimental protocols for its synthesis and analysis.

Physical Properties

Ethoxysilatrane is a white crystalline solid at room temperature. The key physical properties are summarized in the table below. While specific data for density and a comprehensive solubility profile are not readily available in the literature, its general solubility is in polar organic solvents.

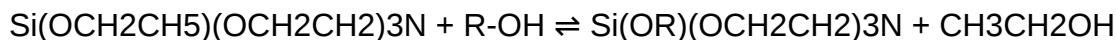
Property	Value
Molecular Formula	C8H17NO4Si
Molecular Weight	219.31 g/mol
Melting Point	100 °C[1]
Boiling Point	180 °C at 0.6 mm Hg[1]
Appearance	White crystalline solid
Solubility	Soluble in polar organic solvents such as chloroform, and ethanol.

Chemical Properties

The chemical reactivity of **ethoxysilatrane** is largely governed by the nature of the silicon-ethoxy bond and the stability of the silatrane cage. The key chemical reactions include hydrolysis and transesterification.

Hydrolysis

The silicon-ethoxy bond in **ethoxysilatrane** is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield silanetriol and ethanol. The hydrolysis rate is influenced by factors such as pH, temperature, and the presence of catalysts. The general reaction is as follows:



The kinetics of alkoxy silane hydrolysis generally follow second-order rate laws and can be monitored by techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy by observing the change in concentration of water and ethanol over time.[2]

Transesterification

The ethoxy group of **ethoxysilatrane** can be exchanged with other alkoxy groups through transesterification. This reaction is typically carried out by reacting **ethoxysilatrane** with an excess of the desired alcohol in the presence of an acid or base catalyst.[3] This reaction is a

versatile method for the synthesis of various silatrane derivatives. The general transesterification reaction is as follows:

Spectroscopic Properties

The structure of **ethoxysilatrane** has been characterized by various spectroscopic techniques. A summary of the expected spectroscopic data is provided below.

Spectroscopic Technique	Key Features and Expected Data
¹ H NMR	Signals corresponding to the ethoxy group (a triplet and a quartet) and the protons of the triethanolamine cage (two triplets).
¹³ C NMR	Resonances for the ethoxy group carbons and the carbons of the triethanolamine backbone.
²⁹ Si NMR	A single resonance in the characteristic range for pentacoordinate silicon in silatrane. The chemical shift is sensitive to the substituent on the silicon atom.
Infrared (IR) Spectroscopy	Characteristic absorption bands for Si-O, C-O, C-N, and C-H bonds. The Si-O-C stretching vibration is a key diagnostic peak.
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and cleavage of the silatrane cage.

Experimental Protocols

Synthesis of Ethoxysilatrane

A common method for the synthesis of **ethoxysilatrane** involves the transesterification of tetraethyl orthosilicate (TEOS) with triethanolamine.

Materials:

- Tetraethyl orthosilicate (TEOS)
- Triethanolamine
- Potassium hydroxide (catalyst)
- Toluene (solvent)

Procedure:

- A mixture of triethanolamine and a catalytic amount of potassium hydroxide in toluene is heated to reflux.
- Tetraethyl orthosilicate is added dropwise to the refluxing mixture.
- The reaction mixture is refluxed for several hours to drive the reaction to completion. The ethanol byproduct is removed by distillation.
- After cooling, the solid product is filtered, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Sample Preparation:

- Dissolve 5-25 mg of the **ethoxysilatrane** sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition (Typical Parameters):

- ^1H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-10 ppm).
- ^{13}C NMR: A proton-decoupled spectrum is typically acquired. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans may be required.
- ^{29}Si NMR: A proton-decoupled spectrum is acquired. A longer relaxation delay may be necessary due to the typically long relaxation times of silicon nuclei.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the **ethoxysilatrane** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

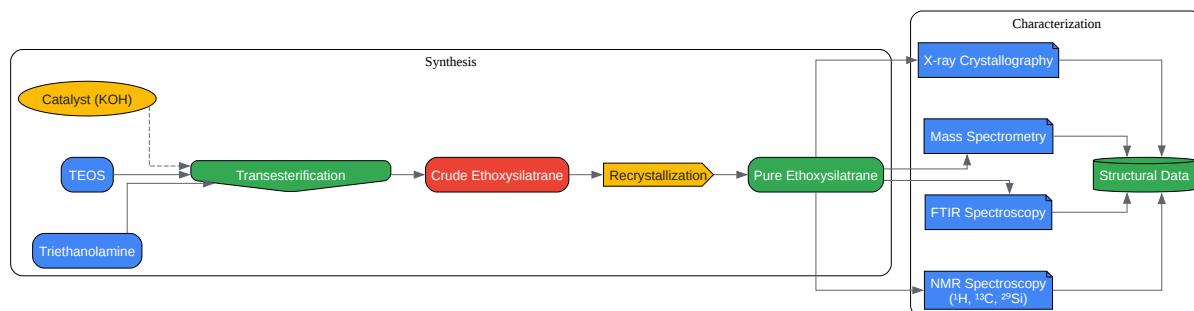
Sample Introduction and Ionization:

- The choice of ionization method depends on the mass spectrometer available. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds like **ethoxysilatrane**.
- For EI, the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, showing the relative abundance of each ion.

X-ray Crystallography


Crystal Growth:

- Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of **ethoxysilatrane** in an appropriate solvent or by slow cooling of a hot, saturated solution.

Data Collection and Structure Determination:

- A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **ethoxysilatrane**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **ethoxysilatrane**, along with standardized experimental protocols for its synthesis and characterization. The unique structural and electronic properties of **ethoxysilatrane** make it a valuable compound for further research and development in various scientific and industrial applications. The provided methodologies offer a solid foundation for researchers and professionals working with this intriguing class of organosilicon compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. unige.ch [unige.ch]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxysilatrane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217619#physical-and-chemical-properties-of-ethoxysilatrane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com